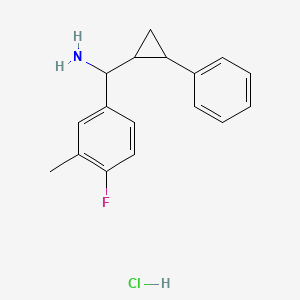
(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound with a complex structure that includes a fluorinated aromatic ring and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the cyclopropyl group. Common synthetic routes include:
Nucleophilic Aromatic Substitution:
Cyclopropanation: The formation of the cyclopropyl group is achieved through reactions such as the Simmons-Smith reaction.
Amine Formation: The final step involves the formation of the methanamine group through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学研究应用
(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine;hydrochloride
- (3-Fluoro-4-methylphenyl)methanamine;hydrochloride
Uniqueness
(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and a cyclopropyl group
生物活性
The compound (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine; hydrochloride (CAS No. 2225141-45-5) is a novel small molecule that has garnered interest due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of the compound is C17H19ClFN, with a molecular weight of 305.79 g/mol. It features a cyclopropyl group and a fluorinated aromatic ring, which may influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClFN |
| Molecular Weight | 305.79 g/mol |
| CAS Number | 2225141-45-5 |
| Structure | Structure |
Research indicates that compounds similar to (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine may interact with various biological targets, including:
- Sigma Receptors : Preliminary studies suggest that this compound may act as a sigma receptor ligand, which is implicated in neuroprotective and antitumor activities .
- Dihydrofolate Reductase (DHFR) : Similar amine compounds have been shown to inhibit DHFR, an enzyme critical for DNA synthesis, suggesting potential applications in cancer therapy .
Case Studies
- Neuroprotective Effects : A study on related compounds demonstrated significant neuroprotective effects in animal models of neurodegeneration. These effects were attributed to sigma receptor modulation, which may enhance neuronal survival and function .
- Antitumor Activity : In vitro assays indicated that derivatives of this compound exhibited moderate to high potency against various cancer cell lines, potentially through the inhibition of key metabolic pathways involved in cell proliferation .
Efficacy Studies
Recent investigations into the efficacy of (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine; hydrochloride have produced promising results:
- Cell Proliferation Assays : In vitro tests revealed that the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. While specific data on absorption, distribution, metabolism, and excretion (ADME) remain limited, structural analogs suggest:
- Absorption : Likely to be well absorbed due to its lipophilic nature.
- Distribution : Potential for good central nervous system penetration.
- Metabolism : Expected to undergo hepatic metabolism similar to other amine compounds.
- Excretion : Predominantly renal.
属性
IUPAC Name |
(4-fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN.ClH/c1-11-9-13(7-8-16(11)18)17(19)15-10-14(15)12-5-3-2-4-6-12;/h2-9,14-15,17H,10,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUMHANYUWPRFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2C3=CC=CC=C3)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














